molecular formula C12H14N4O B13675076 2-((2-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine

2-((2-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine

Cat. No.: B13675076
M. Wt: 230.27 g/mol
InChI Key: NASDWCHOOHWRAN-UHFFFAOYSA-N
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Description

2-((2-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine is a chemical compound with the molecular formula C12H14N4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine typically involves multiple steps starting from acyclic starting materials. One common method includes the following steps:

    Formation of Benzylidene Acetones: This step involves the condensation of benzaldehyde with acetone in the presence of a base.

    Reaction with Ammonium Thiocyanate: The benzylidene acetones are then reacted with ammonium thiocyanate to form the corresponding thiourea derivatives.

    Ring Closure and Aromatization: The thiourea derivatives undergo cyclization and aromatization to form the pyrimidine ring.

    S-Methylation and Oxidation: The resulting compounds are methylated and oxidized to form methylsulfonyl derivatives.

    Formation of Guanidines: Finally, the methylsulfonyl compounds react with suitable amines to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

2-((2-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or benzyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

2-((2-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine involves its interaction with specific molecular targets. In the case of its antitrypanosomal and antiplasmodial activities, the compound likely interferes with the metabolic pathways of the parasites, leading to their death. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other pyrimidine derivatives. Its potential as an antitrypanosomal and antiplasmodial agent sets it apart from other similar compounds .

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

2-[[2-(aminomethyl)phenyl]methoxy]pyrimidin-4-amine

InChI

InChI=1S/C12H14N4O/c13-7-9-3-1-2-4-10(9)8-17-12-15-6-5-11(14)16-12/h1-6H,7-8,13H2,(H2,14,15,16)

InChI Key

NASDWCHOOHWRAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)COC2=NC=CC(=N2)N

Origin of Product

United States

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